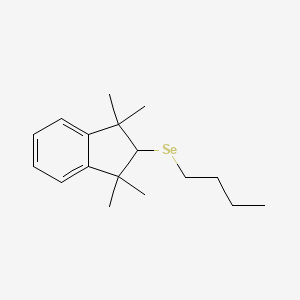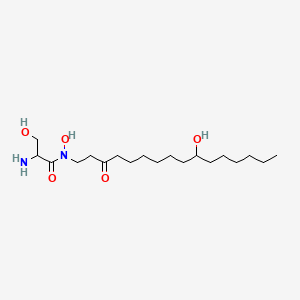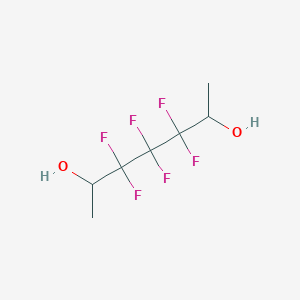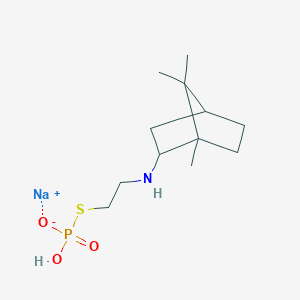
2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is an organoselenium compound characterized by the presence of a butylselanyl group attached to an indene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with a butylselanyl reagent. One common method is the nucleophilic substitution reaction where a butylselanyl halide reacts with the indene derivative in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the selenium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted indene derivatives.
Applications De Recherche Scientifique
2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it a candidate for studies on selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in redox biology.
Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.
Mécanisme D'action
The mechanism of action of 2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing various biochemical pathways. The compound may act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, it can modulate enzyme activities and signaling pathways through its redox properties.
Comparaison Avec Des Composés Similaires
N-[2-(Butylselanyl)benzyl]-N-dimethyl-ethane-1,2-diamine: This compound also contains a butylselanyl group but differs in its overall structure and coordination environment.
Other Organoselenium Compounds: Compounds like selenocysteine and selenomethionine share the selenium element but have different biological roles and chemical properties.
Propriétés
Numéro CAS |
89051-25-2 |
|---|---|
Formule moléculaire |
C17H26Se |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-butylselanyl-1,1,3,3-tetramethyl-2H-indene |
InChI |
InChI=1S/C17H26Se/c1-6-7-12-18-15-16(2,3)13-10-8-9-11-14(13)17(15,4)5/h8-11,15H,6-7,12H2,1-5H3 |
Clé InChI |
NSOBQVIGWODZDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Se]C1C(C2=CC=CC=C2C1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)


acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
![2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide](/img/structure/B14143450.png)
![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14143462.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)

![(2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14143477.png)



![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)
